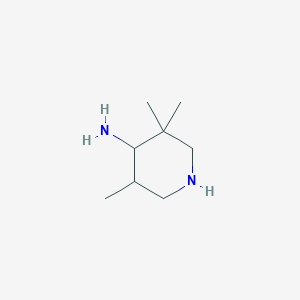

3,3,5-trimethylpiperidin-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C8H18N2 |

|---|---|

Molekulargewicht |

142.24 g/mol |

IUPAC-Name |

3,3,5-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-6-4-10-5-8(2,3)7(6)9/h6-7,10H,4-5,9H2,1-3H3 |

InChI-Schlüssel |

CMNKORJUGMNSRJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CNCC(C1N)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-trimethylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . These methods provide good to excellent yields and are efficient for laboratory-scale synthesis.

Industrial Production Methods: On an industrial scale, the production of 3,3,5-trimethylpiperidin-4-amine may involve continuous flow reactions and microwave irradiation techniques to enhance yield and efficiency . The use of Grignard reagents and enantioselective catalysis are also common in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include N-substituted piperidines, N-oxides, and various amine derivatives .

Wissenschaftliche Forschungsanwendungen

3,3,5-trimethylpiperidin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3,3,5-trimethylpiperidin-4-amine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its anticancer applications, it regulates crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt . These interactions lead to inhibition of cell migration, cell cycle arrest, and ultimately, the inhibition of cancer cell survivability .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Biological Activity : Triazine derivatives with 4-methylpiperidine substituents show antileukemic activity (IC₅₀ values: 0.5–10 μM), suggesting that piperidine amines with optimized substituents could enhance therapeutic efficacy .

- Synthetic Utility : Tertiary amines like 1-benzyl-2,3,5-trimethylpiperidin-4-amine are valuable in asymmetric synthesis due to their chiral centers and tunable steric profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3,5-trimethylpiperidin-4-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions or reductive amination of ketone precursors. For example, piperidine derivatives are often synthesized via fluorinated pyridine intermediates, where sodium azide or methylamine nucleophiles displace halogens under controlled conditions . Characterization relies on H/C NMR to confirm substituent positions and elemental analysis to verify purity (e.g., C: 58.2%, H: 8.7%, N: 13.5% in related triazine-piperidine hybrids) .

Q. How is the structural integrity of 3,3,5-trimethylpiperidin-4-amine confirmed experimentally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Distinct methyl group signals (δ 1.2–1.5 ppm for CH) and amine protons (δ 2.8–3.1 ppm) .

- Melting Point Analysis : Consistency with literature values (e.g., 159–161°C for dichloropyridin-4-amine derivatives) .

- Elemental Analysis : Matching theoretical and experimental C/H/N ratios (±0.3% tolerance) .

Q. What preliminary biological activities are associated with piperidin-4-amine derivatives?

- Methodological Answer : Derivatives such as 4-cycloamino-1,3,5-triazine-2-amines exhibit antileukemic activity (IC values: 2.5–15 µM in K562 cells). Initial screening involves in vitro cytotoxicity assays and molecular docking to identify potential protein targets (e.g., tyrosine kinases) .

Advanced Research Questions

Q. How can low synthetic yields of 3,3,5-trimethylpiperidin-4-amine be optimized?

- Methodological Answer :

- Catalyst Screening : Use palladium or copper catalysts to enhance coupling efficiency in Suzuki-Miyaura reactions (e.g., 24% yield improvement with Pd(PPh)) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in substitution reactions .

- Temperature Control : Reactions at 80–100°C reduce side-product formation in fluorinated intermediates .

Q. How do researchers resolve contradictions in reported biological activity data for piperidin-4-amine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups enhance antileukemic potency in triazine derivatives) .

- Dose-Response Curves : Validate discrepancies using standardized assays (e.g., MTT vs. ATP-luminescence) .

- Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers or assay-specific biases .

Q. What computational tools are used to predict the reactivity of 3,3,5-trimethylpiperidin-4-amine in complex syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.